![molecular formula C9H9N3O2 B1355465 Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate CAS No. 65364-63-8](/img/structure/B1355465.png)
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a chemical compound with the molecular formula C9H9N3O2 . It has a molecular weight of 191.19 . It is used in research and has potential applications in various fields .
Synthesis Analysis
The synthesis of pyrimidine derivatives, which include Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthesis process can be influenced by various factors, including the choice of starting materials and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is a liquid at room temperature . It should be stored in a sealed container in a dry environment at room temperature . The compound’s InChI code is CGJJSVUMDOTFHU-UHFFFAOYSA-N .
Scientific Research Applications
New Routes to Heterocycles
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has been utilized in the synthesis of novel heterocycles such as 1,3,4-oxadiazoles, oxadiazolopyridines, and pyridopyridazines, highlighting its versatility as a building block in organic synthesis (Elnagdi et al., 1988).
Anomalous Cyclization
The compound has been involved in anomalous cyclization reactions leading to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, indicating its reactivity and potential in creating novel chemical structures (Erkin & Krutikov, 2007).
Synthesis of Chromone Derivatives
Research has shown the use of ethyl 2-cyano-2-(pyrimidin-2-yl)acetate in reactions with 3-cyanochromones, leading to the synthesis of various chromone derivatives, which are important in medicinal chemistry (Sosnovskikh et al., 2010).
Formation of Heterocyclic Enaminonitriles
The compound has been used in the formation of heterocyclic enaminonitriles, which further react to produce various acetic acid derivatives, expanding the chemical diversity obtainable from this precursor (Hachiyama et al., 1983).
Pyrrole Derivative Synthesis
It has been applied in the synthesis of pyrrole derivatives, demonstrating its role in building complex and biologically significant molecules (Dawadi & Lugtenburg, 2011).
Creation of Cycloheptapyrrolopyrimidinones
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has been involved in reactions to create 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, illustrating its use in generating polycyclic compounds (Abe, 1987).
properties
IUPAC Name |
ethyl 2-cyano-2-pyrimidin-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJJSVUMDOTFHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556853 |
Source
|
Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate | |
CAS RN |
65364-63-8 |
Source
|
Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.